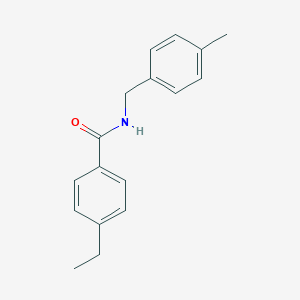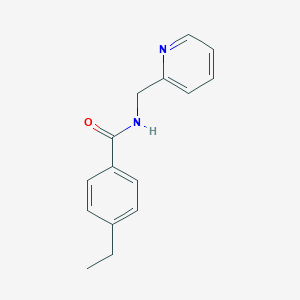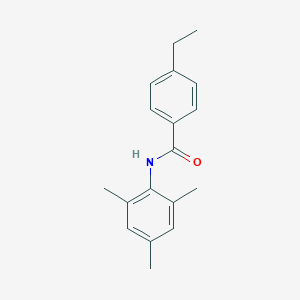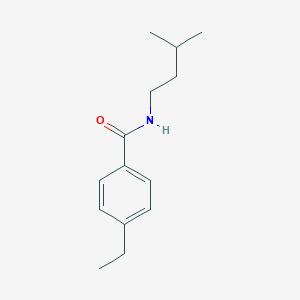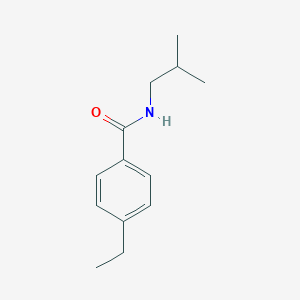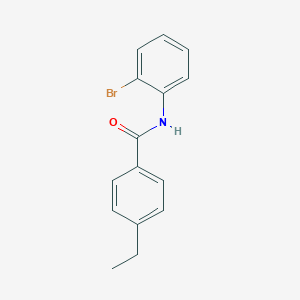![molecular formula C19H22ClN3O3S B501567 2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide CAS No. 832147-46-3](/img/structure/B501567.png)
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide, commonly known as BZP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BZP belongs to the class of piperazine derivatives, which have been found to exhibit a wide range of pharmacological activities.
作用机制
The exact mechanism of action of BZP is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine. BZP has been found to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft.
Biochemical and Physiological Effects:
BZP has been found to exhibit a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, leading to increased feelings of pleasure and euphoria. BZP has also been found to have analgesic effects, reducing pain perception in experimental animals. Additionally, BZP has been found to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behavior in experimental animals.
实验室实验的优点和局限性
BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in large quantities. BZP has also been found to exhibit a wide range of pharmacological activities, making it a versatile compound for use in various experimental paradigms.
However, BZP also has several limitations for use in laboratory experiments. It has been found to have a narrow therapeutic window, meaning that the dose required to produce therapeutic effects is close to the dose that produces toxic effects. Additionally, BZP has been found to have potential for abuse and dependence, which can complicate experimental designs.
未来方向
There are several future directions for research on BZP. One area of research could focus on the development of more selective BZP analogs that exhibit fewer side effects and a wider therapeutic window. Another area of research could focus on the potential use of BZP in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research could be conducted to elucidate the exact mechanism of action of BZP and its effects on neurotransmitter systems in the brain.
合成方法
The synthesis of BZP involves the reaction of piperazine with benzene sulfonyl chloride, followed by the reaction of the resulting compound with 5-chloro-2-methylphenylacetyl chloride. The final product is obtained by purification through recrystallization. The synthesis of BZP is a relatively straightforward process and can be performed in a laboratory setting.
科学研究应用
BZP has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including antidepressant, anxiolytic, and analgesic effects. BZP has also been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c1-15-7-8-16(20)13-18(15)21-19(24)14-22-9-11-23(12-10-22)27(25,26)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKLVFXWIBSMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

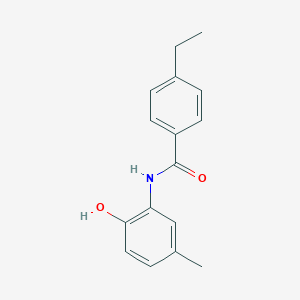
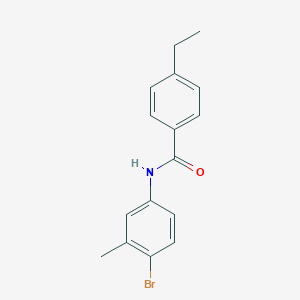
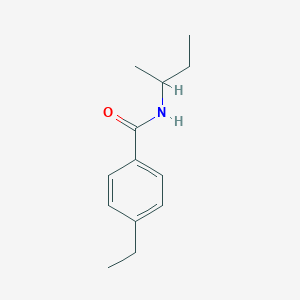
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)
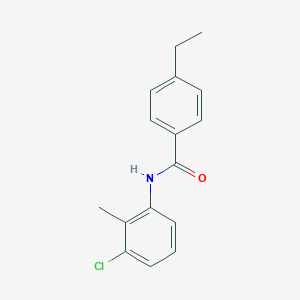
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethylbenzamide](/img/structure/B501494.png)
